- Bis-morpholinophosphorylchloride, a novel reagent for the conversion of primary amides into nitrilesTetrahedron Letters, 2021, 64,,
Cas no 93554-80-4 (2-Aminobutanenitrile Hydrochloride)

93554-80-4 structure
Produktname:2-Aminobutanenitrile Hydrochloride
2-Aminobutanenitrile Hydrochloride Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-aminobutanenitrile
- 2-aminobutanenitrile,hydrochloride
- 2-aminobutyronitrile hydrochloride
- SCHEMBL3877801
- NSC113504
- 2-aminobutanenitrile;hydrochloride
- BS-17900
- Z445129502
- 93554-80-4
- MFCD11858092
- AKOS016902291
- EN300-43508
- 2-aminobutanenitrile hydrochloride
- NSC-113504
- CS-0197521
- DTXSID30537975
- 2-AMINOBUTANENITRILE HCL
- 2-Aminobutanenitrile--hydrogen chloride (1/1)
- 2-aminobutanenitrilehydrochloride
- Butanenitrile, 2-amino-, monohydrochloride (9CI)
- Butyronitrile, 2-amino-, hydrochloride (6CI)
- NSC 113504
- QN54SFK8WH
- Butanenitrile, 2-amino-, hydrochloride (1:1)
- Butanenitrile, 2-amino-, monohydrochloride
- Butyronitrile, 2-amino-, hydrochloride
- Butanenitrile, 2-amino-, hydrochloride
- DS-008743
- 2-Aminobutanenitrile Hydrochloride
-
- MDL: MFCD09738544
- Inchi: 1S/C4H8N2.ClH/c1-2-4(6)3-5;/h4H,2,6H2,1H3;1H
- InChI-Schlüssel: OJGHKZQRNGOMQR-UHFFFAOYSA-N
- Lächelt: Cl.NC(C#N)CC
Berechnete Eigenschaften
- Genaue Masse: 120.0454260g/mol
- Monoisotopenmasse: 120.0454260g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 7
- Anzahl drehbarer Bindungen: 1
- Komplexität: 68.9
- Anzahl kovalent gebundener Einheiten: 2
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 49.8Ų
Experimentelle Eigenschaften
- Schmelzpunkt: 144-146 ºC
2-Aminobutanenitrile Hydrochloride Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-US291-50mg |
2-Aminobutanenitrile Hydrochloride |
93554-80-4 | 95+% | 50mg |
663.0CNY | 2021-07-15 | |
eNovation Chemicals LLC | D758284-100mg |
2-aminobutanenitrile |
93554-80-4 | 95+% | 100mg |
$140 | 2024-06-07 | |
TRC | B401833-25mg |
2-Aminobutanenitrile Hydrochloride |
93554-80-4 | 25mg |
$ 64.00 | 2023-04-18 | ||
Enamine | EN300-43508-1.0g |
2-aminobutanenitrile hydrochloride |
93554-80-4 | 95% | 1g |
$392.0 | 2023-06-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268191-250mg |
2-Aminobutanenitrile hydrochloride |
93554-80-4 | 97% | 250mg |
¥1216.00 | 2024-04-24 | |
Enamine | EN300-43508-0.1g |
2-aminobutanenitrile hydrochloride |
93554-80-4 | 95% | 0.1g |
$135.0 | 2023-06-15 | |
Enamine | EN300-43508-0.25g |
2-aminobutanenitrile hydrochloride |
93554-80-4 | 95% | 0.25g |
$194.0 | 2023-06-15 | |
Enamine | EN300-43508-0.5g |
2-aminobutanenitrile hydrochloride |
93554-80-4 | 95% | 0.5g |
$306.0 | 2023-06-15 | |
eNovation Chemicals LLC | D758284-250mg |
2-aminobutanenitrile |
93554-80-4 | 95+% | 250mg |
$180 | 2024-06-07 | |
Aaron | AR0062PD-100mg |
2-aminobutanenitrile |
93554-80-4 | 97% | 100mg |
$83.00 | 2025-01-23 |
2-Aminobutanenitrile Hydrochloride Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 5 - 10 min, rt
1.2 Reagents: P,P-Di-4-morpholinylphosphinic chloride ; 3 h, rt
1.3 Solvents: Water ; 5 min, 0 °C
1.2 Reagents: P,P-Di-4-morpholinylphosphinic chloride ; 3 h, rt
1.3 Solvents: Water ; 5 min, 0 °C
Referenz
Synthetic Routes 2
Reaktionsbedingungen
Referenz
- Production of pure α-methylstyrene, acetophenone, and p-cumylphenol from distillation residues from phenol production, Czechoslovakia, , ,
Synthetic Routes 3
Synthetic Routes 4
Reaktionsbedingungen
Referenz
- The mechanism of thermal eliminations. Part 24. Elimination from mono-, di-, and trithiocarbonates. The dependence of the transition state polarity, thione to thiol rearrangement, and ether formation via nucleophilic substitution, on compound typeJournal of the Chemical Society, 1988, (2), 177-82,
Synthetic Routes 5
Reaktionsbedingungen
Referenz
- Effect of carbon disulfide on the thermal decomposition of 4-methylphenolKhimiya Tverdogo Topliva (Moscow, 1988, (4), 137-40,
Synthetic Routes 6
Reaktionsbedingungen
Referenz
- Oxidation catalysis in a supercritical fluid mediumIndustrial & Engineering Chemistry Research, 1987, 26(9), 1910-16,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Ammonium hydroxide , Ammonium chloride Solvents: Water ; 1.5 h, 10 - 15 °C; 8 h, 10 - 15 °C
1.2 Reagents: Hydrochloric acid ; pH 4, rt
1.2 Reagents: Hydrochloric acid ; pH 4, rt
Referenz
- Method for preparing 2-aminobutyramide hydrochloride, China, , ,
Synthetic Routes 8
Reaktionsbedingungen
Referenz
- Preparation of 2-aminoalkanenitriles, particularly in the form of salts, Poland, , ,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid , Ammonia
Referenz
- Facile synthesis of α-amino nitrilesTetrahedron Letters, 1984, 25(41), 4583-6,
Synthetic Routes 10
Reaktionsbedingungen
Referenz
- Some intermediates in the wet air oxidation of phenanthrene adsorbed on powdered activated carbonWater Research, 1988, 22(3), 337-42,
Synthetic Routes 11
Reaktionsbedingungen
Referenz
- Mechanism of formation of primary products from catalytic decomposition of cumyl hydroperoxideNeftekhimiya, 1987, 27(5), 710-14,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide
Referenz
- Destruction of benzene by ultraviolet light-catalyzed oxidation with hydrogen peroxideHazardous Waste & Hazardous Materials, 1987, 4(2), 165-76,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Zinc iodide ; 20 min, rt
1.2 Reagents: Ammonia Solvents: Methanol ; rt → 40 °C; 3 h, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ; acidified
1.2 Reagents: Ammonia Solvents: Methanol ; rt → 40 °C; 3 h, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ; acidified
Referenz
- Synthesis of α-aryl sulfides by deaminative coupling of α-amino compounds with thiophenolsOrganic & Biomolecular Chemistry, 2023, 21(18), 3794-3799,
Synthetic Routes 14
Reaktionsbedingungen
Referenz
- Electrochemical decolorization of organic dye-containing wastewatersKhimiya i Tekhnologiya Vody, 1988, 10(3), 266-9,
Synthetic Routes 15
Reaktionsbedingungen
Referenz
- A process for the preparation of terephthalic acid and phenol from toluene, Japan, , ,
2-Aminobutanenitrile Hydrochloride Raw materials
- Lactate sodium
- 4,5-Dicyanoimidazole
- 2,4,5-Pyridinetrimethanol,3-hydroxy-
- ethyl (2R)-2-hydroxypropanoate
- 2-Aminobutyramide
- Crocein Orange G
- trimethylsilanecarbonitrile
- 2H-Pyran-2-one,3-ethyltetrahydro-
- Phenanthrene
- Butanenitrile, 2-[(trimethylsilyl)oxy]-
- Phosphinous acid, bis(1-methylethyl)-, trimethylsilyl ester
2-Aminobutanenitrile Hydrochloride Preparation Products
2-Aminobutanenitrile Hydrochloride Verwandte Literatur
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen Organische Stickstoffverbindungen organische Stickstoffverbindungen Nitrile
- Lösungsmittel und organische Chemikalien Organische Verbindungen Organische Stickstoffverbindungen organische Stickstoffverbindungen Organische Zyanide Nitrile
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:93554-80-4)2-Aminobutanenitrile Hydrochloride

Reinheit:99%
Menge:1g
Preis ($):313.0